molecular formula C25H22N2O4 B279573 N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B279573
M. Wt: 414.5 g/mol
InChI Key: YNJRVYDMUCHBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide, also known as MBX-8025, is a novel synthetic compound that has been developed as a potential therapeutic agent for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide activates PPARδ, which in turn regulates the expression of genes involved in lipid metabolism and energy homeostasis. Specifically, PPARδ activation increases fatty acid oxidation, reduces lipogenesis, and improves insulin sensitivity. These effects are mediated through the regulation of several downstream targets, including the fatty acid transporter CD36, the lipogenic enzyme acetyl-CoA carboxylase, and the insulin signaling pathway.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of PPARδ and the downstream regulation of lipid metabolism and energy homeostasis. This compound has also been shown to reduce inflammation and fibrosis in animal models of NAFLD.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide for lab experiments is that it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, and thus its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in dyslipidemia and NAFLD. Another area of interest is the investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to identify any potential drug interactions or side effects.

Synthesis Methods

The synthesis of N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with 2-methylphenol to form 2-methyl-4-(2-methylphenoxy)aniline. This intermediate is then acetylated with acetic anhydride to yield 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline. The final step involves the reaction of 2-methyl-4-{[(2-methylphenoxy)acetyl]amino}aniline with 1-benzofuran-2-carboxylic acid to form this compound.

Scientific Research Applications

N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models, including animal models of dyslipidemia and NAFLD. In these studies, this compound has been shown to improve lipid profiles, reduce liver fat accumulation, and improve insulin sensitivity. These effects are thought to be mediated through the activation of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-methyl-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-16-7-3-5-9-21(16)30-15-24(28)26-19-11-12-20(17(2)13-19)27-25(29)23-14-18-8-4-6-10-22(18)31-23/h3-14H,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

YNJRVYDMUCHBDV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.